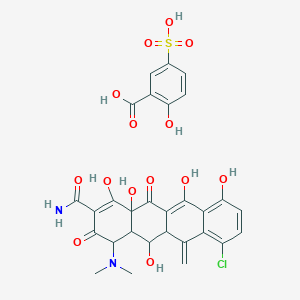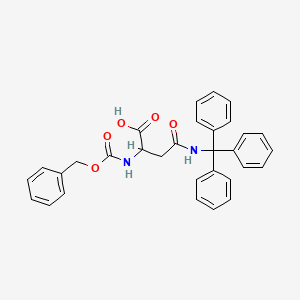
(S)-2-(((Benzyloxy)carbonyl)amino)-4-oxo-4-(tritylamino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-D-Asn(Trt)-OH: is a chemical compound used primarily in the field of peptide synthesis. It is a derivative of asparagine, an amino acid, and is often utilized in the protection of amino groups during peptide synthesis. The compound is characterized by the presence of a trityl (Trt) protecting group, which is used to protect the side chain of the asparagine residue.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Z-D-Asn(Trt)-OH typically involves the protection of the amino and carboxyl groups of asparagine. The trityl group is introduced to protect the side chain amide group. The synthesis can be carried out using standard peptide synthesis techniques, including the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods: Industrial production of Z-D-Asn(Trt)-OH involves large-scale peptide synthesis techniques. The process includes the protection of functional groups, coupling reactions, and purification steps. The use of automated peptide synthesizers is common in industrial settings to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Z-D-Asn(Trt)-OH undergoes various chemical reactions, including:
Deprotection Reactions: The trityl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in peptide bond formation with other amino acids or peptides using coupling reagents like DCC and NHS.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the trityl protecting group.
Coupling: Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are frequently used in coupling reactions.
Major Products Formed:
Deprotection: Removal of the trityl group yields free asparagine.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Aplicaciones Científicas De Investigación
Chemistry: Z-D-Asn(Trt)-OH is widely used in peptide synthesis for the preparation of peptides and proteins. It is essential in the synthesis of complex peptides where selective protection of functional groups is required.
Biology: In biological research, Z-D-Asn(Trt)-OH is used to study protein-protein interactions and enzyme-substrate interactions. It is also utilized in the synthesis of peptide-based inhibitors and substrates.
Medicine: The compound is used in the development of peptide-based drugs and therapeutic agents. It is crucial in the synthesis of peptides that mimic natural proteins and peptides with therapeutic potential.
Industry: In the pharmaceutical industry, Z-D-Asn(Trt)-OH is used in the large-scale synthesis of peptide drugs. It is also employed in the production of peptide-based diagnostic agents.
Mecanismo De Acción
Mechanism: The primary mechanism of action of Z-D-Asn(Trt)-OH involves the protection of the asparagine side chain during peptide synthesis. The trityl group prevents unwanted side reactions and ensures the selective formation of peptide bonds.
Molecular Targets and Pathways: The compound targets the amino and carboxyl groups of asparagine, protecting them during the synthesis process. The trityl group is removed under acidic conditions to yield the free asparagine residue, which can then participate in further reactions.
Comparación Con Compuestos Similares
Z-Asn(Trt)-OH: Similar to Z-D-Asn(Trt)-OH but with a different stereochemistry.
Fmoc-Asn(Trt)-OH: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of a trityl group.
Boc-Asn(Trt)-OH: Uses a tert-butyloxycarbonyl (Boc) protecting group instead of a trityl group.
Uniqueness: Z-D-Asn(Trt)-OH is unique due to its specific stereochemistry and the use of the trityl protecting group. The trityl group provides robust protection under various reaction conditions, making it suitable for complex peptide synthesis.
Propiedades
IUPAC Name |
4-oxo-2-(phenylmethoxycarbonylamino)-4-(tritylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28N2O5/c34-28(21-27(29(35)36)32-30(37)38-22-23-13-5-1-6-14-23)33-31(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27H,21-22H2,(H,32,37)(H,33,34)(H,35,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVBKISSJULIGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
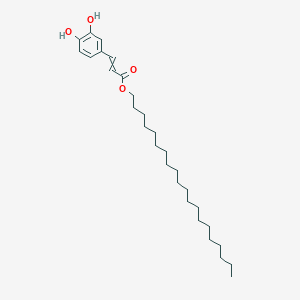
![[5-Acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl hydrogen sulfate](/img/structure/B13390230.png)
![2-(Butylsulfonylamino)-3-[4-(4-pyridin-4-ylbutoxy)phenyl]propanoic acid](/img/structure/B13390235.png)
![19-(Furan-3-yl)-11-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-10-ene-5,12,17-trione](/img/structure/B13390244.png)

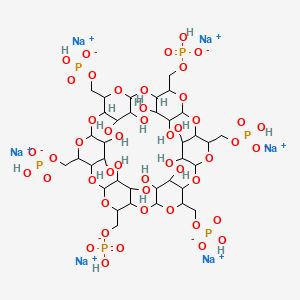

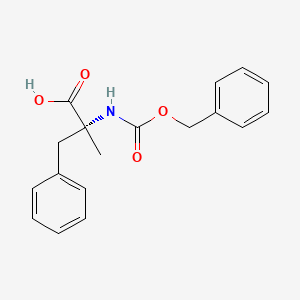
![Poly[(phenyl glycidyl ether)-co-formaldehyde]](/img/structure/B13390282.png)

![3-(2-Hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13390289.png)

![1-[6-(4-Nitrophenyl)imidazo[2,1-b]thiazol-5-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13390303.png)
